molecular formula C12H17ClN2 B3006209 1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine;hydrochloride CAS No. 2551120-68-2

1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine;hydrochloride

Cat. No.: B3006209
CAS No.: 2551120-68-2
M. Wt: 224.73
InChI Key: IMQVWLICOLWTRH-UHFFFAOYSA-N
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Description

1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine;hydrochloride is a compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its potential biological activities and is used in scientific research for its diverse applications.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine;hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The specific steps for synthesizing this compound may involve:

    Formation of the hydrazone: Reacting phenylhydrazine with an appropriate aldehyde or ketone.

    Cyclization: Heating the hydrazone in the presence of an acid catalyst to form the indole ring.

    Substitution: Introducing the ethanamine group at the 2-position of the indole ring.

    Hydrochloride formation: Treating the resulting compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,7-Dimethyl-1H-indol-3-yl)ethanamine
  • 1-(5,7-Dimethyl-1H-indol-2-yl)propanamine
  • 1-(5,7-Dimethyl-1H-indol-2-yl)butanamine

Uniqueness

1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the indole ring and the presence of the ethanamine group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(5,7-dimethyl-1H-indol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-7-4-8(2)12-10(5-7)6-11(14-12)9(3)13;/h4-6,9,14H,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQVWLICOLWTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(N2)C(C)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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